2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine
Description
The compound 2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine features a pyridine core substituted at positions 2, 3, 4, and 5. Key structural elements include:
- 3-position: A [(4-methylphenyl)sulfonyl] (Tos) group, known for enhancing stability and modulating solubility .
- 4- and 6-positions: Methyl groups, contributing to lipophilicity and steric hindrance.
This structure suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., ligand design). Below, we compare it with structurally or functionally related compounds.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-14-9-11-19(12-10-14)27(24,25)21-16(3)13-17(4)23-22(21)26-20-8-6-7-15(2)18(20)5/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAUJTDWFWZDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Studies have indicated that compounds similar to 2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine exhibit significant anticancer properties. Research has focused on their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers such as colorectal and head and neck cancers .
Case Study :
- A study evaluated the COX-2 inhibitory potency of related compounds, showing that modifications in the phenoxy and sulfonyl groups significantly influenced their biological activity. The results indicated potential for developing new therapeutic agents targeting COX-2-related pathways .
Neuroprotective Effects
Another area of research has highlighted the neuroprotective effects of this compound. It has been investigated as a candidate for developing imaging agents for brain COX-2 expression, which is relevant in neurodegenerative diseases .
Industrial Applications
In addition to its pharmaceutical potential, this compound may find applications in materials science. Its structural characteristics lend themselves to the development of novel polymers and coatings with enhanced thermal stability and solubility.
Summary of Applications
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
Stability and Reactivity : The Tos group in the target compound likely improves oxidative stability compared to sulfinyl-containing analogues like 8f .
Lipophilicity: Methyl and phenoxy substituents contribute to a higher logP value than carbohydrate-based Tos derivatives, suggesting better membrane permeability .
Synthetic Utility : Similar to ’s use of Tos chloride, the target compound’s Tos group may be introduced via sulfonylation reactions under mild conditions .
Preparation Methods
Electrochemical Meta-C–H Sulfonylation of Pyridines
Mechanism and Reaction Design
Electrochemical sulfonylation enables direct introduction of sulfonyl groups at the meta-position of pyridines through a dearomatization-rearomatization strategy. The process involves:
- Dearomatization : Pyridine reacts with an electrophilic species (e.g., generated from sodium sulfinates) under oxidative conditions to form an oxazino-pyridine intermediate.
- Sulfonyl Radical Addition : Sulfinates undergo single-electron oxidation at the anode to generate sulfonyl radicals, which add to the dearomatized intermediate.
- Rearomatization : Electrochemical oxidation followed by hydrolysis restores aromaticity, yielding the meta-sulfonylated product.
For the target compound, sodium 4-methylbenzenesulfinate serves as the sulfonyl source, while 2-(2,3-dimethylphenoxy)-4,6-dimethylpyridine acts as the substrate.
Table 1: Optimized Electrochemical Conditions for Meta-Sulfonylation
| Parameter | Value/Component |
|---|---|
| Solvent System | Methanol/Cyclopentyl Methyl Ether (3:1) |
| Electrolyte | Tetrabutylammonium Tetrafluoroborate (Bu₄NBF₄) |
| Current Density | 5 mA (1.9 F·mol⁻¹) |
| Electrodes | Graphite Felt (Anode), Platinum (Cathode) |
| Reaction Time | 1.5 hours |
| Post-Hydrolysis | 6 M HCl in MeCN, 60°C, 24 hours |
| Yield | 73% |
This method avoids stoichiometric oxidants and exhibits broad functional group tolerance, making it suitable for complex pyridine derivatives.
Classical Sulfonylation Using Sulfonyl Chlorides
Direct Sulfonylation at the Pyridine C-3 Position
Traditional approaches employ 4-methylbenzenesulfonyl chloride as the sulfonating agent. The reaction proceeds via nucleophilic attack at the pyridine’s C-3 position, facilitated by Lewis acids or bases.
Table 2: Representative Sulfonylation Conditions
| Component | Role/Quantity |
|---|---|
| Pyridine Substrate | 2-(2,3-Dimethylphenoxy)-4,6-dimethylpyridine (1 equiv) |
| Sulfonylating Agent | 4-Methylbenzenesulfonyl Chloride (1.2 equiv) |
| Base | Triethylamine (2.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → Room Temperature |
| Reaction Time | 12 hours |
| Yield | 65–70% |
The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. However, regioselectivity challenges arise with polysubstituted pyridines, necessitating protective strategies for adjacent functional groups.
Synthesis of the Pyridine Core: Etherification and Methylation
Nucleophilic Aromatic Substitution for Phenoxy Group Introduction
The 2-(2,3-dimethylphenoxy) moiety is installed via SNAr (nucleophilic aromatic substitution) on 3-nitro-4,6-dimethylpyridine, followed by nitro group reduction:
- Nitration : 4,6-Dimethylpyridine is nitrated at C-3 using HNO₃/H₂SO₄.
- Etherification : Reaction with 2,3-dimethylphenol in the presence of K₂CO₃ in DMF at 120°C for 24 hours.
- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, which is subsequently methylated using methyl iodide.
Table 3: Etherification Reaction Parameters
| Parameter | Value |
|---|---|
| Phenol | 2,3-Dimethylphenol (1.5 equiv) |
| Base | Potassium Carbonate (3 equiv) |
| Solvent | Dimethylformamide |
| Temperature | 120°C |
| Reaction Time | 24 hours |
| Yield | 58% |
Multi-Step Synthesis and Protective Group Strategies
Sequential Functionalization Approach
To avoid interference between sulfonylation and etherification, a protective group strategy is employed:
- Sulfonylation First : Introduce the 4-methylphenylsulfonyl group at C-3 using electrochemical or classical methods.
- Protection of Sulfonyl Group : Convert the sulfonyl moiety to a tert-butylthioether using tert-dodecanethiol and BF₃·OEt₂.
- Etherification : Install the 2,3-dimethylphenoxy group via SNAr.
- Deprotection : Remove the thioether protective group with m-CPBA, regenerating the sulfonyl group.
This method ensures high regiochemical fidelity but increases synthetic steps, reducing overall yield to ~40%.
Comparative Analysis of Methodologies
Table 4: Advantages and Limitations of Preparation Methods
| Method | Yield | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Electrochemical | 73% | High | Moderate | High |
| Classical Sulfonylation | 65% | Moderate | High | Moderate |
| Multi-Step | 40% | Very High | Low | Low |
The electrochemical method excels in redox-neutral conditions and functional group tolerance, whereas classical sulfonylation offers simplicity for large-scale production.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. For example:
Sulfonylation : Introduce the (4-methylphenyl)sulfonyl group via nucleophilic substitution using sulfonyl chlorides under anhydrous conditions (e.g., pyridine as a base/solvent) .
Phenoxy Group Addition : Couple 2,3-dimethylphenol to the pyridine ring via Mitsunobu or Ullmann-type reactions, requiring catalysts like Pd/C or CuI and elevated temperatures (80–120°C) .
- Optimization : Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and optimize yields by adjusting solvent polarity (e.g., DMF for polar intermediates) and reaction time (6–24 hrs) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonyl group at δ ~3.1 ppm for methyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H] ~440–450 Da) and detects impurities .
- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray resolves stereochemical ambiguities .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer :
- The compound’s low solubility in water (due to hydrophobic aryl groups) necessitates polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For kinetic studies, pre-dissolve in DMSO (<1% v/v to avoid cytotoxicity) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl and phenoxy groups in cross-coupling reactions?
- Methodological Answer :
- Sulfonyl Group : Acts as an electron-withdrawing group, directing electrophilic substitution to the pyridine’s ortho/para positions. Its stability under basic conditions allows sequential functionalization .
- Phenoxy Group : Participates in radical-mediated reactions (e.g., photoinduced C–O bond cleavage) or Pd-catalyzed C–H activation. Monitor intermediates via in situ IR spectroscopy or DFT calculations to map transition states .
Q. How do conflicting spectral data (e.g., NMR splitting patterns) arise, and how can they be resolved?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria of the sulfonyl group may cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals at higher temps (e.g., 40–60°C) .
- Impurity Interference : Co-eluting byproducts (e.g., des-methyl analogs) require HPLC purification (C18 column, 70:30 acetonitrile/water) .
Q. What computational approaches predict the compound’s stability under physiological or catalytic conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfonyl and phenoxy groups to assess hydrolytic stability. Use B3LYP/6-31G* basis sets for accuracy .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify degradation hotspots .
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodological Answer :
- Batch Variability : Ensure purity (>95% by HPLC) and characterize stereochemistry (if applicable) using chiral columns .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration). Validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
